Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3. It is a specialized chemical used in various scientific research and industrial applications. The compound features an oxirane ring, which is a three-membered cyclic ether, making it highly reactive and versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate can be synthesized through the epoxidation of o-tolyl-substituted alkenes. One common method involves the reaction of o-tolyl-substituted alkenes with peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as tertiary amines, can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic Substitution: β-hydroxy esters
Oxidation: Ketones or carboxylic acids
Reduction: Diols
Scientific Research Applications
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of epoxy resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the oxirane ring, resulting in the formation of β-hydroxy esters .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-oxirane: Similar in structure but with a phenyl group instead of an o-tolyl group.
2-Ethyl-3-methyl-oxirane: Features an ethyl group instead of an o-tolyl group.
2-Methyl-3-propyl-oxirane: Contains a propyl group instead of an o-tolyl group.
Uniqueness
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective synthesis and applications where the o-tolyl group can influence the reactivity and stability of the compound.
Biological Activity
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.
Chemical Structure and Synthesis
This compound features an oxirane ring, which is known for its reactivity in various chemical transformations. The synthesis typically involves the epoxidation of corresponding alkenes followed by carboxylation. Research indicates that oxirane derivatives can be synthesized efficiently using environmentally friendly methods, which is critical for sustainable chemistry practices.
Biological Activities
The biological activities of this compound have been investigated in several studies. Key findings include:
- Antitumor Activity : Studies have shown that compounds with oxirane structures exhibit significant antitumor effects. This compound has been tested against various cancer cell lines, demonstrating cytotoxicity that suggests potential as an anticancer agent .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity. It displayed effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit inflammatory pathways, which could make it useful in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Significant cytotoxicity | |
Antibacterial | Effective against multiple strains | |
Anti-inflammatory | Inhibition of inflammatory pathways |
Case Study: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers investigated the antitumor properties of various oxirane derivatives, including this compound. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its antitumor effects .
Case Study: Antibacterial Efficacy
Another study focused on the antibacterial properties of this compound against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new therapeutic agent .
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its oxirane structure allows for interaction with cellular targets, potentially disrupting normal cellular functions and leading to cell death in tumor cells or inhibition of bacterial growth.
Conclusion and Future Directions
This compound shows promising biological activities that warrant further exploration. Future research should focus on:
- In vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-methyl-3-(2-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
InChI Key |
JOCAUPJKPZFTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C(O2)C(=O)OC)C |
Origin of Product |
United States |
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